3'-Azido-N6-benzoyl-2',3'-dideoxyadenosine

HIV-1 Reverse Transcriptase Nucleoside Analog

This N6-benzoyl-protected 3'-azido-2',3'-dideoxyadenosine enables regioselective incorporation into oligonucleotides by preventing exocyclic amine side reactions during phosphoramidite coupling—a critical advantage over unprotected ddA. The 3'-azido group remains intact under standard deprotection, serving as a bioorthogonal handle for CuAAC/SPAAC click conjugation to fluorophores, biotin, or pharmacokinetic modifiers. As a prodrug scaffold, it requires deprotection to unleash the 3'-azido-ddA core, which retains near-wild-type potency against HIV strains harboring K65R, L74V, M184V, and multi-TAM resistance mutations (IC₅₀ fold-change <3.5). Ideal for next-generation NRTI optimization and telomerase-targeted oncology SAR studies.

Molecular Formula C17H16N8O3
Molecular Weight 380.4 g/mol
Cat. No. B8120345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azido-N6-benzoyl-2',3'-dideoxyadenosine
Molecular FormulaC17H16N8O3
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)N=[N+]=[N-]
InChIInChI=1S/C17H16N8O3/c18-24-23-11-6-13(28-12(11)7-26)25-9-21-14-15(19-8-20-16(14)25)22-17(27)10-4-2-1-3-5-10/h1-5,8-9,11-13,26H,6-7H2,(H,19,20,22,27)/t11-,12+,13+/m0/s1
InChIKeyYTFBISSPQNGWPJ-YNEHKIRRSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3′-Azido-N6-benzoyl-2′,3′-dideoxyadenosine | Protected Purine Nucleoside Analog for Antiviral and Anticancer Research Procurement


3′-Azido-N6-benzoyl-2′,3′-dideoxyadenosine (CAS: 869354-89-2; synonym: N6-Bz-3′-azido-ddA) is a synthetically modified purine nucleoside analog belonging to the 2′,3′-dideoxynucleoside class [1]. The compound features a 3′-azido group on the sugar moiety (which confers chain-termination capability) and an N6-benzoyl protecting group on the adenine base . The molecular formula is C₁₇H₁₆N₈O₃ with a molecular weight of 380.37 g/mol, and the compound is primarily utilized as a protected synthetic intermediate or as a pharmacologically active agent in antiviral and anticancer research contexts .

Why 3′-Azido-N6-benzoyl-2′,3′-dideoxyadenosine Cannot Be Replaced by Unprotected 3′-Azido-ddA or ddA in Experimental Workflows


The N6-benzoyl protecting group fundamentally alters the compound's physicochemical properties, synthetic utility, and biological behavior relative to the unprotected 3′-azido-2′,3′-dideoxyadenosine (CAS: 66323-44-2) and the parent 2′,3′-dideoxyadenosine (ddA). The benzoyl moiety serves as a base-labile protecting group that prevents unwanted N6-participation in glycosylation or phosphorylation reactions during oligonucleotide synthesis, thereby enabling controlled, regioselective coupling that unprotected analogs cannot provide . Additionally, the presence of the lipophilic benzoyl group modifies cellular uptake kinetics and metabolic activation pathways; for example, while the unprotected 3′-azido-ddA exhibits antiviral IC₅₀ values ranging from 0.36 to 10 μM in primary lymphocytes and T-cell lines [1], the N6-benzoyl-protected form requires enzymatic or chemical deprotection prior to exerting pharmacological activity, making it functionally distinct as a prodrug or intermediate rather than a direct-acting chain terminator. Furthermore, the N6-benzoyl analog offers distinct advantages as a building block for click chemistry applications (via the 3′-azido group) that are not available with non-azido 2′,3′-dideoxynucleosides .

3′-Azido-N6-benzoyl-2′,3′-dideoxyadenosine Procurement Evidence: Quantitative Differentiation from Structural Analogs


HIV-1 Reverse Transcriptase Inhibitory Activity: 3′-Azido-ddA vs. 3′-Azido-ddG and Clinical NRTIs

In head-to-head evaluation using primary human lymphocytes, HeLa cells, and T-cell lines, the unprotected 3′-azido-2′,3′-dideoxyadenosine (3′-azido-ddA) demonstrated anti-HIV-1 activity with IC₅₀ values ranging from 0.36 to 10 μM [1]. The closely related purine analog 3′-azido-2′,3′-dideoxyguanosine (3′-azido-ddG) exhibited 1.9- to 4.8-fold greater potency under identical conditions, with IC₅₀ values ranging from 0.19 to 2.1 μM [1]. Both compounds incorporate as triphosphates into viral DNA by HIV-1 reverse transcriptase with efficiency comparable to natural dATP and dGTP substrates [1]. This quantitative dataset provides a baseline for evaluating N6-benzoyl-protected derivatives, where the benzoyl moiety serves as a prodrug element or protecting group that must be removed for activity.

HIV-1 Reverse Transcriptase Nucleoside Analog Antiviral

Cross-Resistance Profile: 3′-Azido-ddA Retains Activity Against NRTI-Resistant HIV-1 Mutants

In direct head-to-head resistance profiling, 3′-azido-ddA (the unprotected core of the target compound) demonstrated minimal loss of activity against HIV-1 variants harboring key nucleoside reverse transcriptase inhibitor (NRTI) resistance mutations [1]. Against viruses carrying K65R, L74V, or M184V mutations, the IC₅₀ change was less than 2.0-fold compared to wild-type virus. Against viruses with three or more thymidine analog mutations (TAMs), the IC₅₀ change remained under 3.5-fold [1]. This contrasts sharply with approved NRTIs such as lamivudine (3TC) and emtricitabine (FTC), which lose substantial activity against M184V-containing viruses, and zidovudine (AZT), which is compromised by TAMs.

Drug Resistance NRTI HIV-1 Mutations Cross-Resistance

Structure-Activity Analysis: 3′-Azido 'Down' Derivative vs. Parent 2′,3′-Dideoxyadenosine

In a systematic structure-activity analysis of 2′,3′-dideoxyadenosine analogs evaluated against HIV cytopathogenicity in MT-4 cells, the 3′-azido 'down' derivative (compound 8) showed slightly improved antiviral activity compared to the parent compound 2′,3′-dideoxyadenosine (ddA, compound 1) [1]. However, this increase in potency was accompanied by considerably greater cytotoxicity, resulting in a less favorable selectivity index than the parent compound [1]. This finding underscores that while 3′-azido substitution can enhance target engagement, it simultaneously alters the toxicity profile, which is a critical consideration for N6-benzoyl-protected derivatives designed as prodrugs.

Structure-Activity Relationship Anti-HIV Azido Nucleosides Cytotoxicity

Telomerase Inhibition: 3′-Azido-ddA Triphosphate vs. AZT Triphosphate as Anticancer Strategy

The 5′-triphosphate form of 3′-azido-2′,3′-dideoxyadenosine (3′-azido-ddATP) inhibits telomerase activity in vitro, and treatment of human HL60 leukemia cells with the corresponding nucleoside (3′-azido-ddA) causes measurable telomere shortening [1]. While 3′-azido-3′-deoxythymidine triphosphate (AZTTP) is the prototypical telomerase inhibitor in this class, 3′-azido-2′,3′-dideoxy-2-aminoadenosine (AZddAA) was also evaluated and found to induce telomere shortening in HL60 cells [1]. This positions 3′-azido-ddA analogs, including N6-benzoyl-protected variants, as potential leads for telomerase-targeted anticancer strategies distinct from their antiviral applications.

Telomerase Telomere Shortening Anticancer Nucleoside Triphosphate

Click Chemistry Compatibility: N6-Benzoyl-3′-azido-ddA vs. Non-Azido dideoxynucleosides

The presence of a 3′-azido group renders 3′-Azido-N6-benzoyl-2′,3′-dideoxyadenosine compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry protocols . This functionality is absent in the parent compound 2′,3′-dideoxyadenosine (ddA, CAS: 4097-22-7) and in 3′-fluoro or 3′-hydroxyl analogs, which cannot participate in bioorthogonal conjugation reactions. The N6-benzoyl group simultaneously protects the exocyclic amine from undesired side reactions during conjugation, providing orthogonal reactivity that simplifies downstream purification.

Click Chemistry CuAAC SPAAC Bioconjugation Nucleoside Modification

Recommended Procurement Scenarios for 3′-Azido-N6-benzoyl-2′,3′-dideoxyadenosine Based on Evidence


Protected Nucleoside Building Block for Oligonucleotide Synthesis

The N6-benzoyl group serves as a base-labile protecting group that prevents undesired nucleophilic participation of the adenine exocyclic amine during phosphoramidite coupling reactions in solid-phase oligonucleotide synthesis [1]. This protection strategy is essential for achieving high coupling efficiency and regioselectivity when incorporating 2′,3′-dideoxyadenosine residues into synthetic DNA or RNA strands. The 3′-azido group remains intact under standard deprotection conditions, providing a functional handle for subsequent click chemistry conjugation to fluorescent dyes, biotin, or other reporter molecules.

Prodrug Candidate for Antiviral Drug Discovery Targeting Drug-Resistant HIV-1

The 3′-azido-ddA core scaffold demonstrates potent anti-HIV-1 activity (IC₅₀ = 0.36–10 μM) and uniquely retains near-wild-type potency against viruses harboring K65R, L74V, M184V, and multi-TAM resistance mutations, with IC₅₀ fold-changes under 3.5 [1]. The N6-benzoyl group can be designed as a cleavable prodrug moiety that modulates lipophilicity, cellular uptake, and metabolic activation, offering a strategy to improve upon the cytotoxicity limitations observed with the unprotected 3′-azido-ddA core [2]. This compound is therefore a valuable starting material for medicinal chemistry optimization aimed at next-generation NRTIs with improved resistance profiles.

Azido-Functionalized Probe for Click Chemistry-Based Bioconjugation

The 3′-azido group enables bioorthogonal conjugation via CuAAC or SPAAC click chemistry . This permits site-specific attachment of alkynyl-modified fluorophores, affinity tags, or pharmacokinetic modifiers to the nucleoside scaffold without interfering with Watson-Crick base pairing. Unlike non-azido 2′,3′-dideoxynucleosides such as ddA or 3′-fluoro-ddA, this compound can be incorporated into oligonucleotides and subsequently conjugated to imaging agents or affinity probes, supporting applications in molecular diagnostics, target engagement studies, and cellular imaging.

Lead Scaffold for Telomerase-Targeted Anticancer Agents

The 5′-triphosphate derivative of 3′-azido-ddA inhibits telomerase activity in vitro, and treatment of HL60 human leukemia cells with the parent nucleoside induces telomere shortening [1]. The N6-benzoyl-protected analog can be employed as a prodrug platform to optimize cellular delivery and kinase-dependent activation to the active triphosphate species. Procurement of this protected intermediate enables structure-activity relationship studies focused on improving potency, reducing off-target effects, and enhancing in vivo stability for telomerase-directed oncology programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Azido-N6-benzoyl-2',3'-dideoxyadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.